![molecular formula C10H15Cl2N3 B2833020 N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride CAS No. 166904-37-6](/img/structure/B2833020.png)
N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
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Overview
Description
“N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride” is a chemical compound with the CAS Number: 166904-37-6 . It has a molecular weight of 248.15 . The IUPAC name for this compound is N-(imidazolidin-2-ylidenemethyl)aniline dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,8,11-13H,6-7H2;2*1H . This provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride” are not available, imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, with an emphasis on the bonds constructed during the formation of the imidazole .Scientific Research Applications
- Research has explored the antibacterial and antifungal potential of this compound. It may inhibit the growth of certain bacteria and fungi, making it relevant for developing novel antimicrobial agents .
- Investigations suggest that N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline dihydrochloride exhibits cytotoxic effects against cancer cells. Its mechanism of action and potential as an anticancer agent warrant further study .
- The compound’s structure resembles that of TGF-β type I receptor kinase inhibitors. Researchers have identified it as a potent and selective inhibitor, making it a candidate for cancer immunotherapy and antifibrotic treatments .
- Imidazole-containing compounds often possess antioxidant properties. While specific data on this compound’s antioxidant activity is limited, its structural features suggest potential in scavenging free radicals .
- The imidazole moiety plays a crucial role in biological activity modulation. Researchers have explored derivatives of 1,3-diazole (which includes imidazole) for various effects, such as antibacterial, anti-inflammatory, and antitumor activities .
- The guanidine scaffold, to which this compound belongs, has been utilized in clinically approved drugs. Guanidine derivatives are present in medications for hypertension, diabetes, heartburn, and peptic ulcers. Understanding the properties of N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline dihydrochloride contributes to drug development and medicinal chemistry .
Antibacterial and Antifungal Activity
Cytotoxicity and Anticancer Properties
Immunotherapeutic Applications
Antioxidant Potential
Biological Activity Modulation
Drug Development and Medicinal Chemistry
Future Directions
The future directions for research on this compound and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the importance of imidazole and guanidine derivatives in medicine and chemistry , there is potential for significant future research in this area.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known for their wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHZPOTPFIFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline dihydrochloride |
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